

(1R,2R)-2-(BenzylOxy)cyclohexanamine IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name:	(1R,2R)-2-(BenzylOxy)cyclohexanamine
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An In-depth Technical Guide to (1R,2R)-2-(BenzylOxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-(BenzylOxy)cyclohexanamine is a chiral amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereochemically defined amine and benzylOxy functionalities, makes it a valuable chiral building block and a precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role as a chiral auxiliary and as a scaffold for the development of enzyme inhibitors.

IUPAC Nomenclature and Synonyms

The correct IUPAC name for the compound is (1R,2R)-2-(phenylmethoxy)cyclohexan-1-amine. The term "benzylOxy" is a common and accepted trivial name for the phenylmethoxy group. Due to the trans relationship between the amine and benzylOxy groups on the cyclohexane ring, it is also frequently referred to as (1R,2R)-trans-2-(BenzylOxy)cyclohexanamine.

A comprehensive list of synonyms is provided in Table 1 for easy reference and to aid in literature and database searches.[\[1\]](#)

Table 1: Synonyms for (1R,2R)-2-(BenzylOxy)cyclohexanamine

(1R,2R)-(-)-2-BenzylOxyCyclohexylamine

(1R,2R)-2-benzylOxyCyclohexylamine

(1R,2R)-2-(benzylOxy)cyclohexan-1-amine

trans-2-(benzylOxy)cyclohexanamine

(1R,2R)-trans-2-BenzylOxy-Cyclohexylamine

(1R)-trans-2-(Phenylmethoxy)cyclohexanamine

(1R,2R)-1-Amino-2-benzylOxyCyclohexane

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **(1R,2R)-2-(BenzylOxy)cyclohexanamine** is presented in Table 2. This data is essential for its identification, characterization, and use in synthetic applications.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO[2][3]
Molecular Weight	205.30 g/mol [2][3]
CAS Number	216394-06-8[2][3]
Appearance	Solid[2]
Optical Purity	≥98% enantiomeric excess (HPLC)[2]
Storage Temperature	2-8°C[2]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.40-7.20 (m, 5H, Ar-H), 4.62 (d, J=11.6 Hz, 1H, OCH ₂ Ph), 4.39 (d, J=11.6 Hz, 1H, OCH ₂ Ph), 3.25-3.15 (m, 1H, CH-O), 2.70-2.60 (m, 1H, CH-N), 2.10-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.35-1.10 (m, 4H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 138.9, 128.4, 127.6, 127.5, 83.2, 70.9, 56.4, 32.9, 31.0, 24.9, 24.4
Mass Spectrum (ESI)	m/z 206.15 [M+H] ⁺

Synthesis of (1R,2R)-2-(Benzylxy)cyclohexanamine

The enantioselective synthesis of **(1R,2R)-2-(Benzylxy)cyclohexanamine** is crucial for its applications in asymmetric synthesis and drug development. A common approach involves the resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor. A representative synthetic protocol is outlined below.

Experimental Protocol: Enantioselective Synthesis

This protocol describes a multi-step synthesis starting from a commercially available precursor.

Step 1: Acylation of (1R,2R)-2-aminocyclohexanol

- To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(1R,2R)-2-aminocyclohexanol.

Step 2: O-Benzylation

- To a solution of N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
- Stir the suspension at 0 °C for 30 minutes.
- Add benzyl bromide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Carefully quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain **N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine**.

Step 3: Deprotection of the Amine

- Dissolve **N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine** (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.
- Stir the solution at room temperature for 4 hours.

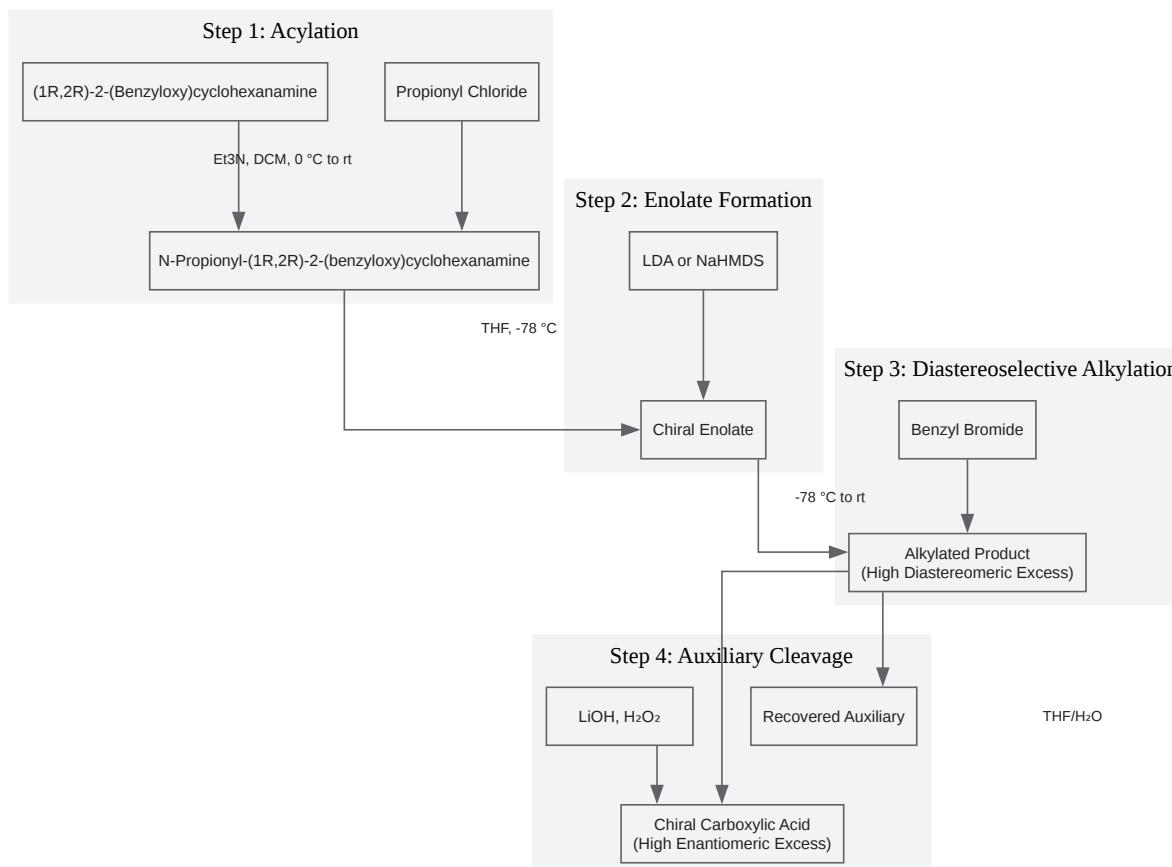
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and basify to pH > 10 with 2 M sodium hydroxide solution.
- Extract the aqueous layer with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford pure **(1R,2R)-2-(BenzylOxy)cyclohexanamine**.

Applications in Asymmetric Synthesis

(1R,2R)-2-(BenzylOxy)cyclohexanamine and its derivatives are effective chiral auxiliaries, directing the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the formation of a new stereocenter.

Experimental Workflow: Asymmetric Alkylation

The following workflow illustrates the use of a derivative of **(1R,2R)-2-(BenzylOxy)cyclohexanamine** as a chiral auxiliary in an asymmetric alkylation reaction.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

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Asymmetric alkylation using a chiral auxiliary.

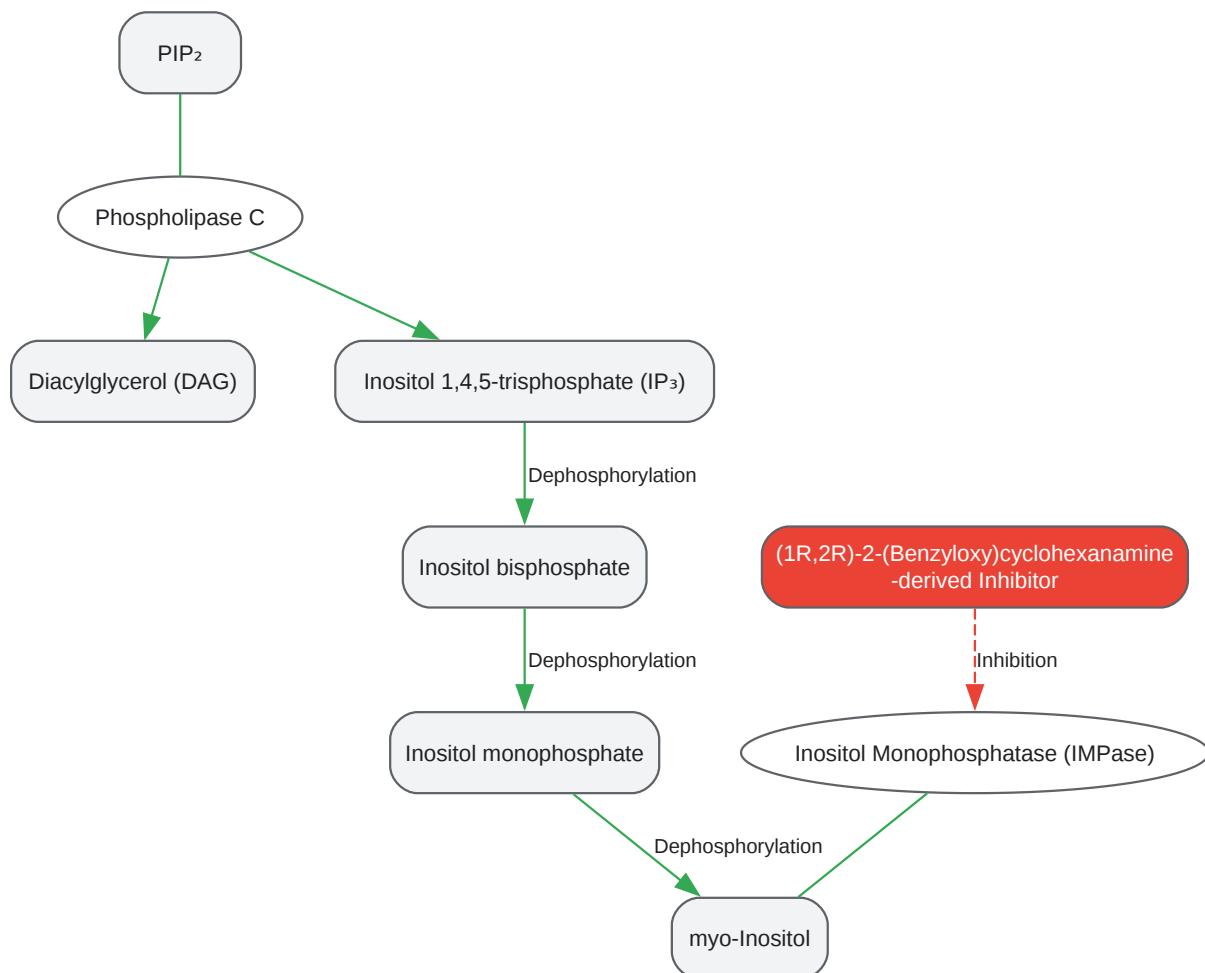
In this workflow, the chiral auxiliary is first acylated. Subsequent deprotonation with a strong base forms a rigid chiral enolate. The bulky benzyloxycyclohexyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, resulting in a product with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can be recovered and reused.

Role in Drug Development: Inositol Monophosphatase Inhibition

Derivatives of **(1R,2R)-2-(BenzylOxy)cyclohexanamine** have been investigated as precursors for the synthesis of inhibitors of inositol monophosphatase (IMPas).^[7] IMPase is a key enzyme in the phosphoinositide signaling pathway, which is implicated in various cellular processes and is a therapeutic target for bipolar disorder.

Inositol Monophosphatase Signaling Pathway

The phosphoinositide signaling pathway begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ is subsequently dephosphorylated in a stepwise manner to regenerate myo-inositol, which is essential for the resynthesis of phosphoinositides. IMPase catalyzes the final step in this recycling process, the dephosphorylation of inositol monophosphates. Inhibition of IMPase leads to a depletion of cellular myo-inositol levels, thereby attenuating the signaling cascade.



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The role of IMPase in the phosphoinositide pathway and its inhibition.

Experimental Protocol: Inositol Monophosphatase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against IMPase.

Materials:

- Human recombinant inositol monophosphatase

- Inositol-1-phosphate (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA)
- Malachite green reagent for phosphate detection
- Test compound (inhibitor) dissolved in DMSO
- 96-well microplate

Procedure:

- Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the IMPase enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
- Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate, inositol-1-phosphate.
- Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzyme, resulting in a color change.
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
- Subtract the background absorbance from all wells.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.

Conclusion

(1R,2R)-2-(BenzylOxy)cyclohexanamine is a versatile and valuable chiral molecule for both academic and industrial research. Its well-defined stereochemistry provides an excellent platform for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. Furthermore, its use as a scaffold for the development of enzyme inhibitors, such as those targeting inositol monophosphatase, highlights its potential in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in these fields.

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